molecular formula C6H15ClSi B133512 Tert-butyldimethylsilyl chloride CAS No. 18162-48-6

Tert-butyldimethylsilyl chloride

Cat. No. B133512
CAS RN: 18162-48-6
M. Wt: 150.72 g/mol
InChI Key: BCNZYOJHNLTNEZ-UHFFFAOYSA-N
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Description

Tert-butyldimethylsilyl chloride is a chemical agent used in the protection of hydroxyl groups during synthetic organic chemistry procedures. It is designed to provide stability under various conditions while allowing for easy removal when necessary. This compound has found widespread application in the synthesis of complex molecules such as prostaglandins due to its ability to protect hydroxyl groups effectively .

Synthesis Analysis

The synthesis of tert-butyldimethylsilyl chloride involves the reaction of anhydrous lanthanide trichloride with tert-butyldimethylsilylcyclopentadienyl potassium salt in THF, leading to the formation of various lanthanide chloride complexes. These complexes have been characterized by several analytical techniques, including infrared, 1H-NMR, and mass spectroscopies, as well as single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of tert-butyldimethylsilyl chloride derivatives has been confirmed through gas chromatography-mass spectrometry, which provides spectral data to confirm the structures of amino acid derivatives . Additionally, the crystal structures of certain lanthanide chloride complexes involving tert-butyldimethylsilyl groups have been elucidated, providing insight into the coordination chemistry and reactivity of these compounds .

Chemical Reactions Analysis

Tert-butyldimethylsilyl chloride is used in various chemical reactions, including the protection of hydroxyl groups, the formation of stable derivatives for gas chromatography, and the synthesis of complex organic molecules. It reacts with alcohols, phenols, carboxylic acids, thiols, and amines to form derivatives that are stable and suitable for analytical techniques such as gas chromatography with electron-capture detection . Additionally, it can be selectively deprotected using indium(III) chloride without affecting other functional groups present in the substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyldimethylsilyl chloride derivatives are notable for their stability. The ethers of dimethyl-tert-butylsilyl are stable in water or alcohol bases under normal conditions and are resistant to hydrogenolysis and mild chemical reduction . The derivatives formed with tert-butyldimethylsilyl chloride are also stable towards hydrolysis under various conditions, including partitioning between organic solvents and acid or base, as well as during chromatographic procedures . The stability and reactivity of these derivatives make them valuable in quantitative analysis and in the preparation of compounds for further synthetic applications .

Scientific Research Applications

1. Protecting Group in Deoxynucleosides

Tert-butyldimethylsilyl chloride is effective in selectively reacting with hydroxyl groups in nucleosides, especially with the 5′-hydroxyl of deoxynucleosides. This compound introduces a versatile new protecting group to the nucleoside and nucleotide field, allowing the synthesis of various protected deoxynucleosides in good yields (Ogilvie, 1973).

2. Direct 3,6-di-O-Protection of Glucal and Galactal

It serves as a useful reagent for the direct 3,6-di-O-protection of D-glucal and D-galactal. The unprotected 4-hydroxy group remains accessible, leading to 4-O-protected derivatives after selective 3,6-O-desilylation. This facilitates the synthesis of valuable glycoconjugate donors in efficient routes (Kinzy & Schmidt, 1987).

3. Formation of Hydrolytically Stable Derivatives

Tert-butyldimethylsilyl chloride contributes to the synthesis of hydrolytically stable derivatives suitable for gas chromatography with electron-capture detection. These derivatives exhibit greater stability than other silylating agents under various analytical conditions, including chromatography (Poole et al., 1980).

4. Stability and Gas Chromatography Analysis of Alkylphosphonic Acids

It has been used in studies for tert-butyldimethylsilylation of alkylphosphonic acids, leading to derivatives suitable for gas chromatographic analysis. This method provides a reliable procedure for the detection and quantification of these compounds (Purdon et al., 1989).

5. Cleavage of tert-Butyldimethylsilyl Ethers

Tert-butyldimethylsilyl ethers can be selectively deprotected to corresponding alcohols using indium(III) chloride, without affecting several other functional groups. This highlights its utility in organic synthesis where selective deprotection is crucial (Yadav et al., 2000).

6. Catalytic Transformation to Acetates

A method has been developed for transforming tert-butyldimethylsilyl and tetrahydropyranyl protected alcohols into corresponding acetates using zirconium(IV) chloride as a catalyst. This process is notable for its mild conditions and high efficiency, applicable to various substrates (Reddy et al., 2003).

7. Gas Chromatography of Non-steroidal Anti-inflammatory Drugs

Tert-butyldimethylsilyl chloride is used for the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs), aiding in their analysis via gas chromatography. This process results in sharp peak elution and distinct mass spectra for rapid confirmation (Kim et al., 1993).

Safety And Hazards

Tert-butyldimethylsilyl chloride is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation and may cause drowsiness or dizziness . It is suspected of damaging the unborn child .

Future Directions

Tert-butyldimethylsilyl chloride is used to protect hydroxyl group in organic synthesis . It finds application in the synthesis of prostaglandin . It is also used as an auxiliary material for hypolipaemics such as lovastatin and simvastatin . It plays an important role in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes .

properties

IUPAC Name

tert-butyl-chloro-dimethylsilane
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InChI

InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNZYOJHNLTNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)Cl
Source PubChem
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Molecular Formula

C6H15ClSi
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DSSTOX Substance ID

DTXSID4038843
Record name Chloro(1,1-dimethylethyl)dimethylsilane
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Molecular Weight

150.72 g/mol
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Physical Description

White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS]
Record name tert-Butyldimethylchlorosilane
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Product Name

Tert-Butyldimethylsilyl chloride

CAS RN

18162-48-6
Record name tert-Butyldimethylsilyl chloride
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Record name t-Butyldimethylchlorosilane
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Record name Silane, chloro(1,1-dimethylethyl)dimethyl-
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Record name Chloro(1,1-dimethylethyl)dimethylsilane
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Record name tert-butylchlorodimethylsilane
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Record name TERT-BUTYLDIMETHYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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Synthesis routes and methods II

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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Yield
80.2%

Synthesis routes and methods III

Procedure details

A four-necked flask equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 129.1 g (1.0 mol ) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 58.2 g (0.5 mol) of t-butyldimethylsilane was added dropwise over one hour. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and t-butyldimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.8 g of dimethylchlorosilane and 69.0 g of t-butyldimethylchlorosilane in a yield of 91% and 92%, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyldimethylsilyl chloride
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Tert-butyldimethylsilyl chloride
Reactant of Route 3
Tert-butyldimethylsilyl chloride
Reactant of Route 4
Tert-butyldimethylsilyl chloride
Reactant of Route 5
Tert-butyldimethylsilyl chloride
Reactant of Route 6
Tert-butyldimethylsilyl chloride

Citations

For This Compound
9,600
Citations
ST Hill, M Mokotoff - The Journal of Organic Chemistry, 1984 - ACS Publications
… tert-Butyldimethylsilyl chloride (1.99 g, 13.2 mmol) and imidazole (0.90 g, 13.2 mmol) were dissolved in anhydrous DMF (5 mL) under N2. After 5 min, freshly distilled 3-chloropropanol (…
Number of citations: 23 pubs.acs.org
JI McLoughlin, RD Little - The Journal of Organic Chemistry, 1988 - ACS Publications
… On the other hand, when a solution of tert-butyldimethylsilyl chloride (TBDMS-C1) was added to a slurry of CpK at -78 C, prior to addition of theacid chloride, high yields of the 6- [ (fert-…
Number of citations: 9 pubs.acs.org
YA Attia - Materials Express, 2016 - ingentaconnect.com
… of the photocatalytic activity enhancement of the nanostructures, 25 26 this work reports on the application of Ag/ZnO/graphene nanocomposite mixed with tertbutyldimethylsilyl chloride (…
Number of citations: 23 www.ingentaconnect.com
TP Mawhinney, MA Madson - The Journal of Organic Chemistry, 1982 - ACS Publications
TBDMSC1/DMF/imidazole mixture to silylate thiols, primary and secondary amines, and slightly hindered hy-droxyl groups. Second, the presence of the base imidazole in the cocktail …
Number of citations: 163 pubs.acs.org
GA Olah, BGB Gupta, SC Narang… - The Journal of Organic …, 1979 - ACS Publications
… The silylation of alcohols with tert-butyldimethylsilyl chloride/lithium sulfide in acetonitrile occurred more readily than with chlorotrimethylsilane. The reaction was complete in 5-8 h in all …
Number of citations: 161 pubs.acs.org
P Fügedi - Carbohydrate research, 1989 - Elsevier
… of tert-butyldimethylsilyl chloride in pyridine gave 83% of heptakis(6-0-tert-butyldimethylsilyl)… of tert-butyldimethylsilyl chloride in pyridine at room temperature for 24 h, the major product …
Number of citations: 191 www.sciencedirect.com
H Firouzabadi, N Iranpoor… - Phosphorus, Sulfur, and …, 2000 - Taylor & Francis
Various types of carboxylic acids can be converted effectively to their corresponding TBDMS and TIPS esters using TBDMSCI and TIPSCI in the presence of imidazole under solvent-…
Number of citations: 7 www.tandfonline.com
PA Manis, MW Rathke - The Journal of Organic Chemistry, 1981 - ACS Publications
… (8) Current Aldrich Chemical prices: trimethylsilyl chloride, approximately $6.80/mol; tert-butyldimethylsilyl chloride, approximately $162/mol. tert-Butyldimethylsilyl chloride may be …
Number of citations: 24 pubs.acs.org
ZA Fataftah, AMM Rawashdeh… - Synthetic …, 2001 - Taylor & Francis
… chloride may rank it as the reagent of choice for the synthesis of silyl enol ethers compared to (2,4,6-tri-tert-butylphenoxy)-dimethylsilyl and tert-butyldimethylsilyl chloride which are …
Number of citations: 5 www.tandfonline.com
JC Day - The Journal of Organic Chemistry, 1978 - ACS Publications
… Since 1972, one of the mostpopular protecting reagents has been tert-butyldimethylsilyl chloride.… However, Corey1 found tert-butyldimethylsilyl chloride to be satisfactory for primary and …
Number of citations: 27 pubs.acs.org

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